2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5) is a specialized spiro-fused cyclic anhydride utilized primarily as a building block in medicinal chemistry and advanced organic synthesis [1]. Structurally, it combines a reactive succinic anhydride motif with a spiro-fused cyclopentane ring, making it a direct precursor for synthesizing spiro[cycloalkane-pyridazinones] and related nitrogen-containing heterocycles [2]. Its primary procurement value lies in its ability to efficiently install rigid spiro-aliphatic systems into drug candidates, thereby increasing the fraction of sp3-hybridized carbons (Fsp3 character) [2]. This structural modification is a well-established strategy to improve aqueous solubility, optimize lipophilicity (clogP), and enhance the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of pharmaceutical libraries compared to traditional flat aromatic scaffolds [3].
Substituting 2-oxaspiro[4.4]nonane-1,3-dione with standard acyclic or non-spiro cyclic anhydrides (such as succinic or phthalic anhydride) fundamentally alters the three-dimensional geometry and physicochemical trajectory of the resulting compound library[1]. Standard anhydrides yield flat, low-Fsp3 heterocycles that often suffer from poor aqueous solubility and higher clinical attrition rates due to off-target binding [1]. Furthermore, attempting to substitute it with its closest homolog, 2-oxaspiro[4.5]decane-1,3-dione (the cyclohexyl analog), shifts the lipophilicity (logP) and steric bulk of the resulting scaffold[2]. In highly optimized medicinal chemistry campaigns, the specific steric constraints and lower lipophilicity of the cyclopentyl spiro system are critical for fine-tuning receptor fit and maintaining optimal drug-like properties, making these homologs non-interchangeable during library procurement [2].
The primary procurement driver for 2-oxaspiro[4.4]nonane-1,3-dione is its ability to directly impart high Fsp3 (fraction of sp3 carbons) character to downstream APIs. When reacted with aromatics and hydrazines to form pyridazinones, it introduces a rigid, sp3-rich cyclopentyl spiro motif [1]. Compared to standard succinic anhydride, which only provides two sp3 carbons to the resulting heterocycle, 2-oxaspiro[4.4]nonane-1,3-dione contributes six sp3 carbons. This structural shift moves the resulting library away from 'flatland' architecture, directly correlating with improved aqueous solubility and more advantageous ADME profiles[1].
| Evidence Dimension | Contribution of sp3-hybridized carbons to the core scaffold |
| Target Compound Data | Contributes 6 sp3 carbons (cyclopentyl ring + 1 CH2) |
| Comparator Or Baseline | Succinic anhydride (contributes 2 sp3 carbons) |
| Quantified Difference | Provides 4 additional sp3 carbons per molecule in a single synthetic step |
| Conditions | Precursor integration into pyridazinone scaffolds via Friedel-Crafts and cyclization |
Procuring this spiro-anhydride allows medicinal chemists to directly access high-Fsp3 scaffolds without requiring complex, low-yield multi-step spirocyclization downstream.
When fine-tuning the lipophilicity of a drug candidate, the choice between spiro-anhydride homologs is critical. 2-Oxaspiro[4.4]nonane-1,3-dione (containing a cyclopentyl ring) generates scaffolds that are less lipophilic than those derived from its closest homolog, 2-oxaspiro[4.5]decane-1,3-dione (containing a cyclohexyl ring) [1]. Because the cyclopentyl moiety lacks one methylene group compared to the cyclohexyl analog, it typically lowers the calculated partition coefficient (clogP) of the final API by approximately 0.4 to 0.5 log units, providing a crucial lever for optimizing oral bioavailability [1].
| Evidence Dimension | Lipophilicity (clogP) contribution to final scaffold |
| Target Compound Data | Cyclopentyl spiro fusion (lower lipophilicity) |
| Comparator Or Baseline | 2-oxaspiro[4.5]decane-1,3-dione (cyclohexyl spiro fusion) |
| Quantified Difference | Reduces final compound clogP by ~0.4 - 0.5 log units relative to the cyclohexyl baseline |
| Conditions | Comparative library synthesis of spiro[cycloalkane-pyridazinones] |
When a lead compound is too lipophilic, switching procurement from the [4.5]decane to the[4.4]nonane precursor allows chemists to lower clogP while maintaining the rigid spiro geometry.
2-Oxaspiro[4.4]nonane-1,3-dione serves as a highly efficient electrophile in Friedel-Crafts acylations, reacting smoothly with electron-rich aromatics (such as anisole and veratrole) in the presence of AlCl3 to yield isomeric spiro-fused γ-oxocarboxylic acids[1]. Compared to alternative synthetic routes that require building the spiro ring post-acylation—which often involves 3 to 4 complex steps with significant yield attrition—procuring the pre-formed spiro-anhydride reduces the sequence to a single, scalable step [1].
| Evidence Dimension | Synthetic step count for spiro-γ-oxocarboxylic acids |
| Target Compound Data | 1-step synthesis via direct Friedel-Crafts acylation |
| Comparator Or Baseline | Post-acylation spirocyclization routes (typically 3-4 steps) |
| Quantified Difference | Eliminates 2-3 synthetic steps, drastically improving overall throughput |
| Conditions | AlCl3-mediated Friedel-Crafts reaction at 0 °C to room temperature |
Procuring the pre-formed spiro anhydride drastically reduces synthetic steps and improves overall yield for complex spiro-heterocycle libraries.
Beyond simple pyridazinones, scaffolds derived from 2-oxaspiro[4.4]nonane-1,3-dione exhibit robust stability under downstream functionalization conditions. The derived spiro-pyridazinones can be efficiently converted to pyridazinethiones using phosphorus pentasulfide, and subsequently transformed into complex tetrazolo- or triazolo-pyridazines via diazotization [1]. These transformations proceed with reliable yields (e.g., 45–77% for tetrazolo derivatives), demonstrating that the spiro-cyclopentyl core does not introduce prohibitive steric hindrance or instability during harsh cyclization protocols [1].
| Evidence Dimension | Compatibility with downstream thionation and polycyclization |
| Target Compound Data | Yields complex tetrazolo-pyridazines at 45–77% isolated yield |
| Comparator Or Baseline | Sterically hindered or unstable spiro systems (which fail or degrade under diazotization) |
| Quantified Difference | Maintains structural integrity and provides viable yields for advanced polycyclic N-heterocycles |
| Conditions | Reaction with P2S5 followed by hydrazine and NaNO2/HCl diazotization |
Ensures that the procured building block can support diverse, multi-directional library generation for high-throughput screening campaigns.
Ideal for generating spiro[cycloalkane-pyridazinone] compound libraries where high Fsp3 character is required to improve aqueous solubility and ADME profiles, moving away from traditional flat aromatic scaffolds[1].
Utilized as a key structural intermediate in the synthesis of peptide or small-molecule modulators for G-protein coupled receptors, specifically in the development of novel therapeutics for diabetes, NASH, and obesity [2].
Applied in the design of rigidified, spiro-fused analogs of known pyridazinone-based PDE inhibitors (such as bemoradan analogs) to tune receptor selectivity, lipophilicity, and pharmacokinetics [1].